Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Catalog No.
S528290
CAS No.
M.F
C60H66N6O11
M. Wt
1047.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Product Name

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C60H66N6O11

Molecular Weight

1047.2 g/mol

InChI

InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1

InChI Key

SGPBGTLVZPOASW-XKMSCPINSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

The exact mass of the compound Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is 1046.479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a precisely engineered precursor for synthesizing advanced linkers used in antibody-drug conjugates (ADCs). This molecule integrates four key functional units: a protease-cleavable Ala-Ala-Asn peptide sequence, a hydrophilic PEG3 spacer, a p-aminobenzyl (PAB) self-immolative group, and terminal Fmoc/Trt protecting groups for controlled synthesis. Its primary role is to serve as a building block for ADCs that target tumors overexpressing the enzyme legumain, offering a distinct mechanism for payload release compared to more common cathepsin-based systems.

Substituting this precursor with chemically similar but functionally distinct alternatives introduces critical performance failures. Replacing the Ala-Ala-Asn sequence with a more common Val-Cit peptide changes the enzymatic target from legumain to cathepsin B, altering the ADC's activation profile and tumor-targeting strategy. Omitting the PEG3 spacer can lead to poor aqueous solubility of the final linker-payload, increasing the risk of aggregation and compromising both manufacturability and in vivo pharmacokinetics. Using a precursor without the PAB self-immolative moiety would prevent the traceless release of the payload, potentially leaving a linker fragment attached that could reduce the drug's efficacy. Finally, employing a low-purity or undefined mixture of this precursor directly compromises the homogeneity and reproducibility of the final ADC, leading to inconsistent drug-to-antibody ratios (DAR) and unpredictable clinical outcomes.

High Enzymatic Specificity: Selective Cleavage by Legumain, Not Cathepsin B

The Ala-Ala-Asn sequence is specifically designed for cleavage by legumain, an asparaginyl endopeptidase overexpressed in the tumor microenvironment. In a direct comparison using lysosomal extracts, payload release from an Asn-Asn linker ADC was completely abrogated by a legumain inhibitor but was unaffected by a cathepsin B inhibitor. Conversely, release from the common Val-Cit linker was impeded by the cathepsin B inhibitor but not the legumain inhibitor. This demonstrates the orthogonal activation mechanism of Asn-containing linkers, which avoids reliance on the more ubiquitously active cathepsins.

Evidence DimensionEnzymatic Payload Release Rate (nM/min)
Target Compound Data0.51 (Unaffected by Cathepsin B inhibitor: 0.58)
Comparator Or BaselineVal-Cit Linker: 1.12 (Partly impeded by Cathepsin B inhibitor: 0.38)
Quantified DifferenceAsn-Asn linker release is dependent on legumain, while Val-Cit linker release is dependent on Cathepsin B.
ConditionsAssay performed using rat lysosomal extracts with selective legumain and Cathepsin B inhibitors. Data is for a comparable AsnAsn-ADC vs a ValCit-ADC.

This selective cleavage allows for ADC development strategies tailored to tumors with high legumain expression, potentially improving the therapeutic window compared to cathepsin B-dependent ADCs.

Processability Benefit: PEG3 Spacer Enhances Solubility and Reduces Aggregation Risk

The inclusion of a hydrophilic polyethylene glycol (PEG) spacer is a critical design element for improving the physicochemical properties of ADCs, particularly when conjugating hydrophobic payloads. PEG linkers form a 'hydration shell' that masks the hydrophobicity of the drug, significantly enhancing aqueous solubility and reducing the tendency for aggregation. This directly improves the processability during ADC manufacturing, leading to more homogeneous products with consistent drug-to-antibody ratios (DAR). Non-PEGylated linkers or those with insufficient spacing often result in aggregation, which can compromise stability, safety, and in vivo performance.

Evidence DimensionPhysicochemical Properties
Target Compound DataEnhanced aqueous solubility, reduced aggregation potential, improved pharmacokinetic profile.
Comparator Or BaselineNon-PEGylated Linker Precursors: Higher risk of aggregation, poor solubility of linker-payload, potential for rapid clearance.
Quantified DifferenceNot directly quantified in a single head-to-head study, but the principle is widely established in ADC development.
ConditionsGeneral observations in ADC synthesis and characterization.

Improved solubility and reduced aggregation simplify downstream purification, enhance batch-to-batch reproducibility, and contribute to a more stable and effective final ADC product.

Precursor Suitability: PAB Group Enables Traceless, Self-Immolative Payload Release

The p-aminobenzyl (PAB) group is a crucial component that functions as a self-immolative spacer. Following enzymatic cleavage of the Asn residue, the exposed aniline nitrogen on the PAB moiety initiates a rapid 1,6-elimination electronic cascade. This process spontaneously fragments the remainder of the linker, ensuring the release of the conjugated payload in its native, unmodified form. Precursors lacking this self-immolative capability would result in the payload being released with a linker fragment still attached, which can hinder or completely abolish its biological activity.

Evidence DimensionPayload Release Mechanism
Target Compound DataTraceless release via 1,6-elimination, delivering an unmodified payload.
Comparator Or BaselineNon-Immolative Linker: Releases payload with a linker remnant attached.
Quantified DifferenceQualitative difference in the structure of the released drug.
ConditionsPost-enzymatic cleavage in a physiological environment (e.g., lysosome).

Ensuring the release of an unmodified payload is critical for predictable pharmacology and maximizing the potency of the ADC at the target site.

Development of ADCs for Tumors with High Legumain Expression

This precursor is the right choice for developing ADCs against solid tumors known to overexpress legumain, such as certain types of breast, colon, and ovarian cancers. The linker's specific cleavage by legumain, rather than more common proteases like cathepsin B, provides a distinct and potentially more selective mechanism for targeted payload release in the tumor microenvironment.

Synthesis of Homogeneous and Soluble ADC Batches

For manufacturing and process development workflows where batch-to-batch consistency is critical, the integrated PEG3 spacer makes this precursor a preferred option. Its ability to enhance the solubility of the final conjugate helps prevent aggregation, simplifying purification and leading to a more homogeneous final product with a predictable drug-to-antibody ratio (DAR).

Preclinical Evaluation of Novel Payloads Requiring Traceless Release

When evaluating new cytotoxic agents whose efficacy is highly sensitive to structural modification, this precursor is ideal. The PAB self-immolative spacer ensures that the payload is released in its active, unmodified form, providing a clear and accurate assessment of its intrinsic potency without the confounding variable of a residual linker fragment.

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

1046.47895694 Da

Monoisotopic Mass

1046.47895694 Da

Heavy Atom Count

77

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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